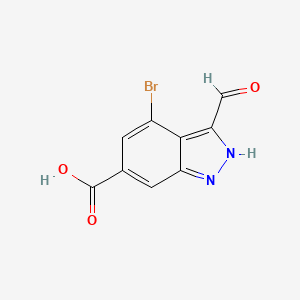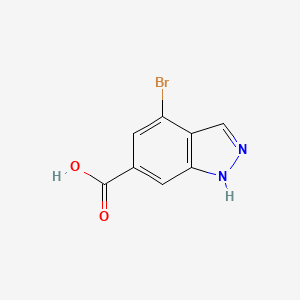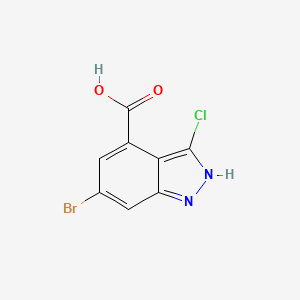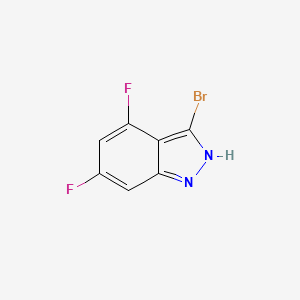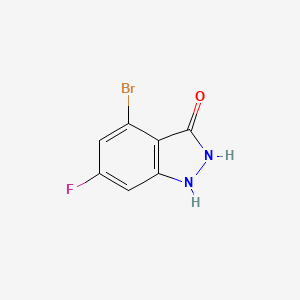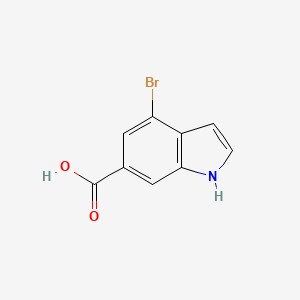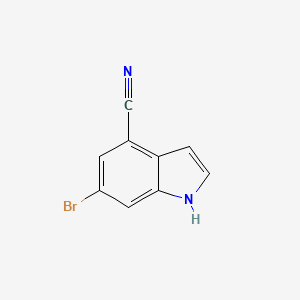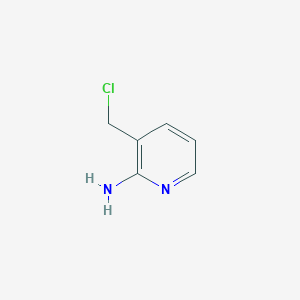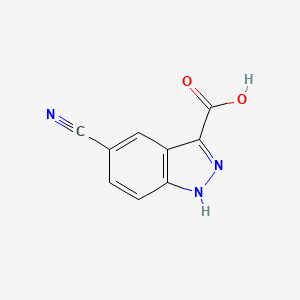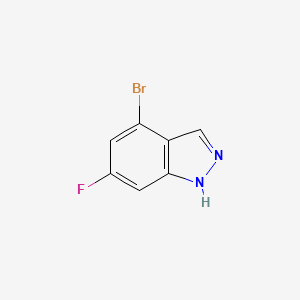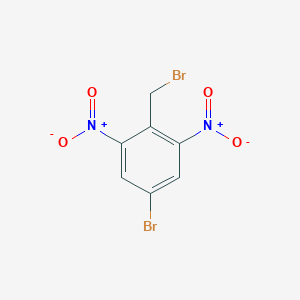
5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene: is an organic compound with the molecular formula C7H4Br2N2O4 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-(bromomethyl)-1,3-dinitrobenzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is typically performed in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in anhydrous conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of various substituted benzene compounds.
Reduction: Formation of 5-bromo-2-(bromomethyl)-1,3-diaminobenzene.
Scientific Research Applications
Chemistry: 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of nitro and bromomethyl groups on biological systems. It may also be used in the development of new biochemical assays.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The nitro groups can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
2-Bromo-1,3-dinitrobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-chloromethyl-1,3-dinitrobenzene: Similar structure but with a chloromethyl group instead of bromomethyl, which may affect its reactivity and applications.
5-Bromo-2-(bromomethyl)-1,3-diaminobenzene: A reduced form with amino groups instead of nitro groups, leading to different chemical and biological properties.
Uniqueness: 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene is unique due to the presence of both bromomethyl and nitro groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-1,3-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O4/c8-3-5-6(10(12)13)1-4(9)2-7(5)11(14)15/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUDXNFOFNEJKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646735 |
Source


|
| Record name | 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-27-7 |
Source


|
| Record name | 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
